molecular formula C25H26F3N5O4 B607178 tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate CAS No. 1848233-59-9

tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate

Cat. No. B607178
M. Wt: 517.5092
InChI Key: MCQNBNJCBIKELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DO53 is a negative control for DO34, not inhibiting DAGL.

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl piperazine derivatives are synthesized using specific condensation reactions and characterized through various spectroscopic techniques like LCMS, NMR, and X-ray diffraction. These processes confirm the molecular structure and properties of the compounds (Sanjeevarayappa et al., 2015).

Anticorrosive Behaviour

  • Novel tert-butyl piperazine derivatives have demonstrated anticorrosive activity, particularly for carbon steel in corrosive environments. This property is attributed to the compound's ability to form strong and spontaneous adsorption on metal surfaces, showing significant inhibition efficiency (Praveen et al., 2021).

Biological Activities

  • Some tert-butyl piperazine derivatives have been screened for their biological activities. For example, studies have shown moderate anthelmintic activity and poor antibacterial activity. This suggests potential use in specific medical or agricultural applications (Sanjeevarayappa et al., 2015).

Fungicidal Properties

  • Certain derivatives, such as those involving triazole groups, have shown fungicidal activity. This suggests potential applications in agriculture for the control of plant diseases (Mao et al., 2013).

Antimicrobial Applications

  • Derivatives of tert-butyl piperazine have been investigated for antimicrobial properties. Some compounds display moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Chemical Stability Assessment

  • Stability studies of tert-butyl piperazine derivatives, particularly triazolyl oxazolidinones, have been conducted. These studies are crucial for understanding the potential of these compounds in various environments, including human plasma, gastric, and intestinal fluids (Phillips et al., 2010).

Catalytic Applications

  • Some tert-butyl piperazine derivatives have been used in catalysis, such as in the formation of palladium(II) complexes. These complexes have shown promising performance in chemical reactions like Suzuki–Miyaura cross-coupling (Turek et al., 2014).

properties

CAS RN

1848233-59-9

Product Name

tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate

Molecular Formula

C25H26F3N5O4

Molecular Weight

517.5092

IUPAC Name

3-Phenyl-4-[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester

InChI

InChI=1S/C25H26F3N5O4/c1-24(2,3)37-23(35)31-13-14-32(21(16-31)18-7-5-4-6-8-18)22(34)33-15-20(29-30-33)17-9-11-19(12-10-17)36-25(26,27)28/h4-12,15,21H,13-14,16H2,1-3H3

InChI Key

MCQNBNJCBIKELG-UHFFFAOYSA-N

SMILES

O=C(N1CC(C2=CC=CC=C2)N(C(N3N=NC(C4=CC=C(OC(F)(F)F)C=C4)=C3)=O)CC1)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DO53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate
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tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate

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